Tartaric anhydride dibenzoate

Process Chemistry Reaction Engineering Industrial Scale-Up

Ensuring reproducible chiral resolution at scale? Tartaric anhydride dibenzoate (CAS 17637-11-5) is the directly activated precursor to DBTA, the industry-standard acidic resolving agent for racemic amines. Its unique C₂-symmetric scaffold enables predictable stereodiscrimination via hydrophobic π-stacking, unmatched by simpler tartaric derivatives. Quantified pseudo-first-order kinetics (110-120 °C) allow confident continuous-process design. • Direct one-pot hydrolysis to DBTA reduces unit operations. • Distinct reactivity profile versus diacetyl or di-p-toluoyl analogs. • Reliable supply for CMOs scaling from kilo to ton.

Molecular Formula C18H12O7
Molecular Weight 340.3 g/mol
CAS No. 17637-11-5
Cat. No. B096273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTartaric anhydride dibenzoate
CAS17637-11-5
Molecular FormulaC18H12O7
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H
InChIKeyOXIKRMSPXYQFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tartaric Anhydride Dibenzoate Overview


Tartaric anhydride dibenzoate (CAS 17637-11-5), also referred to as (+)-dibenzoyl-L-tartaric anhydride or O,O′-dibenzoyltartaric anhydride [1], is a C₂-symmetric chiral anhydride derived from L-tartaric acid via benzoylation and dehydration [2]. With molecular formula C₁₈H₁₂O₇, molecular weight 340.3 g/mol, and melting point approximately 174 °C [3], this compound serves primarily as an activated acylating reagent and a precursor to O,O′-dibenzoyltartaric acid (DBTA), one of the most widely used acidic resolving agents in pharmaceutical chiral resolution [4]. It is registered under ECHA with EC number 241-621-9 and classified as an intermediate for research and industrial use [1].

Activated acylating agent for chiral derivatization and resolution
DBTA precursor via one-pot hydrolysis to resolving acid
Industrial synthesis compatible with continuous-flow reactor design

Why Tartaric Anhydride Dibenzoate Cannot Be Substituted


Although multiple chiral anhydrides and tartaric acid derivatives are commercially available as resolving agents or chiral auxiliaries, direct substitution is scientifically unsound. Tartaric anhydride dibenzoate occupies a specific functional niche as both an activated acylating agent (due to its anhydride moiety) and a source of the dibenzoyl-tartrate chiral scaffold [1]. Unlike diacetyl tartaric anhydride, which lacks the extended aromatic π-system of benzoyl groups , or di-p-toluoyl tartaric anhydride, which introduces methyl substituents that alter both solubility and stereodiscrimination [2], the dibenzoyl variant provides a distinct balance of crystallinity, π-stacking capability, and hydrogen-bonding potential [3]. Furthermore, the kinetic behavior of this compound—specifically its pseudo-first-order reaction kinetics during synthesis and hydrolysis—differs quantitatively from other O-acyltartaric anhydrides, impacting process reproducibility and yield consistency in industrial settings [1].

Diacetyl analog lacks established kinetic parameters for industrial scale-up; may introduce process uncertainty.
Di-p-toluoyl variant alters solubility and π-stacking, shifting stereodiscrimination profile from the dibenzoyl scaffold.
Simple tartaric acid lacks hydrophobic benzoyl groups, leading to different diastereomeric salt crystallization behavior.

Tartaric Anhydride Dibenzoate: Evidence-Based Selection


Reaction Kinetics for Continuous Reactor Design

Kinetic studies establish that dibenzoyl-L-tartaric anhydride synthesis proceeds via pseudo-first-order kinetics under industrially relevant conditions (110–120 °C) [1]. This quantitative kinetic characterization is not available for the diacetyl analog under comparable industrial process conditions, limiting the ability to design continuous reactors or predict yield outcomes when substituting alternatives .

Reaction Kinetics
Cross-study comparable
Pseudo-first-order, 110–120 °C
Supports continuous reactor design
Kinetic data unavailable for diacetyl analog
Process Chemistry Reaction Engineering Industrial Scale-Up

Solvent Incorporation in DBTA Diastereomeric Salts

Single-crystal analysis reveals that O,O′-dibenzoyltartaric acid (the hydrolysis product of tartaric anhydride dibenzoate) forms ethanol solvates upon salt formation, whereas the closely related di-p-toluoyl-D-tartaric acid (D-DTTA) also yields ethanol solvates, but di-o-toluoyl-D-tartaric acid (D-DOTA) forms a hydrated crystal form [1]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate solvent loss at approximately 170 °C for these solvates, highlighting relatively strong hydrogen-bonding interactions that are specific to the benzoyl-substituted scaffold [1].

Solubility Differentiation
Class-level inference
31.26 mg/mL (D-DBTA)
Solubility profile drives resolution efficiency
Reported for finerenone system; solvent-dependent
Chiral Resolution Crystal Engineering Diastereomeric Salt Formation

DBTA Versus Mandelic and Tartaric Acid in Resolution

In a head-to-head comparison of three acidic resolving agents for the model compound DL-serine, 2,3-dibenzoyl-L-tartaric acid (DBTA) was evaluated alongside L-(+)-mandelic acid and L-(+)-tartaric acid [1]. The solid-phase behavior of each diastereomeric salt pair was analyzed experimentally using phase diagrams, revealing that DBTA exhibits a distinctly different crystallization trajectory and diastereomeric salt stability profile compared to the simpler L-tartaric acid scaffold [1]. While quantitative phase diagram data are reported in the full article, the study concludes that the choice of resolving agent critically affects yield, chemical purity, and diastereomeric excess—with DBTA providing a different solubility-differentiation profile than unsubstituted tartaric acid due to the hydrophobic benzoyl substituents [1].

Phase Behavior
Head-to-head comparison
Distinct crystallization vs mandelic & tartaric acid
Benzoyl groups alter salt stability and yield
Phase diagram analysis for DL-serine model
Diastereomeric Salt Resolution Amino Acid Resolution Pharmaceutical Intermediate

One-Pot Hydrolysis for Efficient DBTA Manufacturing

An efficient, direct, one-pot hydrolysis of O,O′-dibenzoyltartaric anhydride has been demonstrated, enabling a complete and streamlined method for manufacturing O,O′-dibenzoyltartaric acid (DBTA) [1]. This synthetic route avoids intermediate isolation and reduces processing steps compared to multi-stage protocols. In contrast, alternative resolving agents such as di-p-toluoyl tartaric acid require distinct synthetic pathways that may involve additional purification or different starting materials [2].

One-Pot Route
Cross-study comparable
Direct hydrolysis without isolation
Streamlined DBTA manufacturing
Compared to multi-step tolyl analog synthesis
Process Chemistry Manufacturing Efficiency Scale-Up

Tartaric Anhydride Dibenzoate: Application Scenarios


Industrial-Scale DBTA Manufacture via One-Pot Hydrolysis

Tartaric anhydride dibenzoate serves as the direct precursor to DBTA, a primary acidic resolving agent for racemic amine compounds including pharmaceutical intermediates. The one-pot hydrolysis protocol demonstrated in process chemistry literature enables streamlined manufacturing without intermediate isolation, reducing operational complexity and improving overall yield consistency. This application is particularly relevant for contract manufacturing organizations (CMOs) and pharmaceutical chemical suppliers producing DBTA at multi-kilogram to ton scale [1].

Chiral Resolution of Pharmaceutical Bases via π-Stacking

The benzoyl substituents of DBTA (derived from tartaric anhydride dibenzoate) confer hydrophobic character and π-stacking capability that distinguish it from simpler chiral acids like tartaric acid or mandelic acid . This property is exploited in the diastereomeric salt resolution of pharmaceutical bases such as ephedrine and chloramphenicol intermediates, where the aromatic benzoyl groups enhance stereodiscrimination through additional non-covalent interactions [1]. Procurement of the anhydride provides access to this specific chiral recognition profile.

Continuous-Flow Manufacturing of Dibenzoyltartaric Anhydride

The pseudo-first-order kinetic parameters established for dibenzoyl-L-tartaric anhydride synthesis at 110–120 °C enable the rational design of continuous reactors for industrial production. Process chemists can calculate residence time distributions and predict conversion rates with quantitative confidence, a capability not currently documented for the diacetyl analog under comparable conditions [1]. This application scenario is directly relevant to process R&D teams transitioning from batch to continuous manufacturing.

Crystallographic Reagent for Chiral Phosphonic Acids and Phosphites

(+)-Dibenzoyl-L-tartaric anhydride has been specifically employed as a crystallographic reagent for the preparation of optically active phosphonic acid derivatives, phosphites, and triflates . This application leverages the compound's ability to serve as both a chiral acylating agent and a source of stereochemical information in the resulting products. This use case is distinct from the more common resolution applications and represents a specialized synthetic niche where substitution with other tartaric anhydride derivatives would alter both reactivity and stereochemical outcome.

Application
Selection Property
Validation Focus
ApplicationDBTA Manufacturing via One-Pot Hydrolysis
PropertyDirect anhydride-to-acid route
ValidationProcess yield and step-reduction review
ApplicationChiral Resolution of Pharmaceutical Bases
Propertyπ-stacking and hydrophobic scaffold
ValidationStereodiscrimination and solubility differentiation
ApplicationContinuous-Flow Anhydride Manufacturing
PropertyCharacterized pseudo-first-order kinetics
ValidationResidence-time modeling and conversion predictability
ApplicationCrystallographic Chiral Derivatization
PropertyChiral acylation and stereochemical relay
ValidationProduct enantiopurity and structural outcome review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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